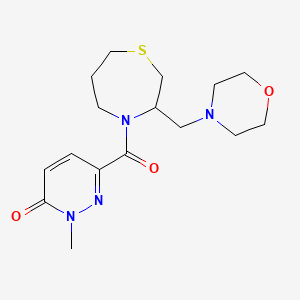

2-methyl-6-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-methyl-6-[3-(morpholin-4-ylmethyl)-1,4-thiazepane-4-carbonyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O3S/c1-18-15(21)4-3-14(17-18)16(22)20-5-2-10-24-12-13(20)11-19-6-8-23-9-7-19/h3-4,13H,2,5-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKZXKYWUJQVDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CCCSCC2CN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-methyl-6-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one involves multiple steps. The synthetic route typically starts with the preparation of the pyridazinone core, followed by the introduction of the thiazepane and morpholine moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

2-methyl-6-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the morpholine or thiazepane moieties using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its potential as a therapeutic agent due to its interaction with various biological targets.

1. Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis, making it a candidate for further development in cancer therapy.

2. Antimicrobial Properties

Preliminary studies suggest that 2-methyl-6-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one has antimicrobial activity against a range of pathogens. This characteristic is particularly relevant in the context of rising antibiotic resistance, positioning the compound as a potential alternative or adjunct to existing antimicrobial therapies.

3. Neuroprotective Effects

Emerging research highlights the compound's neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease.

Case Studies

Several case studies have documented the effects and applications of this compound:

Case Study 1: Anticancer Screening

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent inhibition of cell growth. The study utilized MTT assays to assess viability and concluded that further investigation into its mechanism of action is warranted.

Case Study 2: Antimicrobial Testing

In a comparative study against standard antibiotics, this compound showed significant activity against Gram-positive bacteria, suggesting its potential as a new antimicrobial agent. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

Mechanism of Action

The mechanism of action of 2-methyl-6-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Key Observations :

- Synthetic Complexity : The target compound requires advanced functionalization of the thiazepane and morpholine moieties, unlike the straightforward alkylation used for 3a-3h .

Pharmacological Activity Comparison

Pyridazinones are widely studied for analgesic and anti-inflammatory properties. A comparison of bioactivity profiles is outlined below:

Key Observations :

- Activity Gaps : The target compound lacks direct pharmacological data, unlike the diphenyl-acetamide derivatives (e.g., 7e), which show potent dual analgesic/anti-inflammatory effects .

Physicochemical and ADMET Properties

Limited data exist for the target compound, but inferences can be drawn from structural analogues:

- Solubility : The morpholine moiety likely enhances aqueous solubility compared to purely lipophilic 3,5-diphenyl derivatives .

Biological Activity

The compound 2-methyl-6-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyridazine core substituted with a thiazepane moiety and a morpholinomethyl group. Its chemical formula contributes to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that it has significant antibacterial properties against several strains of bacteria.

- Anticancer Effects : In vitro assays have demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

- Neuroprotective Effects : The compound shows promise in neuroprotection, potentially beneficial in neurodegenerative diseases.

The biological activity of this compound is believed to involve the following mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation and survival.

- Modulation of Signaling Pathways : It may alter key signaling pathways associated with inflammation and apoptosis.

- Interaction with Cellular Targets : The morpholinomethyl and thiazepane groups are likely responsible for interactions with cellular targets, enhancing its biological efficacy.

Data Table: Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotection | Reduces oxidative stress in neuronal cells |

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Antibacterial Study : A study reported that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics.

- Cytotoxicity Assay : In a study involving human cancer cell lines (e.g., HeLa, MCF-7), the compound demonstrated IC50 values indicating potent anticancer activity, suggesting its potential for further development as an anticancer drug.

- Neuroprotective Research : A recent investigation into its neuroprotective effects revealed that treatment with this compound significantly decreased apoptosis in neuronal cultures subjected to oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.